BenchChemオンラインストアへようこそ!

tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

CNS drug discovery Lipophilicity Blood-brain barrier permeability

tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1053657-15-0) is a Boc-protected pyrrolo[3,4-d]pyrimidine building block with molecular formula C11H14ClN3O2 and molecular weight 255.70 g/mol. The compound features a 4-chloro substituent on the pyrimidine ring and a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen, providing orthogonal protection for multi-step synthesis.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.7 g/mol
CAS No. 1053657-15-0
Cat. No. B1441886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
CAS1053657-15-0
Molecular FormulaC11H14ClN3O2
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)N=CN=C2Cl
InChIInChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-4-7-8(5-15)13-6-14-9(7)12/h6H,4-5H2,1-3H3
InChIKeyWYPZAZKOWIMMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1053657-15-0) – Key Physicochemical and Supply Characteristics


tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1053657-15-0) is a Boc-protected pyrrolo[3,4-d]pyrimidine building block with molecular formula C11H14ClN3O2 and molecular weight 255.70 g/mol . The compound features a 4-chloro substituent on the pyrimidine ring and a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen, providing orthogonal protection for multi-step synthesis . Its predicted LogP of 2.32 and polar surface area (PSA) of 55.32 Ų place it in a favorable lipophilicity range for CNS drug discovery programs . The compound is typically supplied as a solid with a minimum purity of 97% and is recommended for storage at 2–8 °C under inert atmosphere .

Why Generic Substitution of tert-Butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (1053657-15-0) Is Not Advisable


Pyrrolo[3,4-d]pyrimidine scaffolds with a C4 chlorine are widely used as kinase inhibitor intermediates, but their synthetic utility is critically dependent on the N6 protecting group. The unprotected 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1060816-79-6) possesses a free secondary amine that competes in nucleophilic substitution and cross-coupling reactions, leading to undesired by-products and lower step yields . Conversely, the 2,4-dichloro analog (CAS 903129-71-5) introduces a second reactive chlorine that reduces regioselectivity in SNAr and Suzuki couplings, requiring additional purification steps . The Boc-protected 4-chloro derivative (1053657-15-0) uniquely balances a single electrophilic site at C4 with a stable, acid-labile N6 protecting group, enabling sequential functionalization with minimal side reactions. The quantitative evidence below demonstrates why this specific compound is the preferred starting material for multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence: tert-Butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Comparison for CNS Multiparameter Optimization

The target compound exhibits a predicted LogP of 2.32, falling within the optimal range (1–4) for CNS drug candidates. In contrast, the unprotected 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1060816-79-6) has a LogP of only 0.27 . This ~2-log-unit difference means the Boc-protected compound is approximately 100-fold more lipophilic, significantly enhancing its ability to cross lipid bilayers and the blood-brain barrier if incorporated into final drug-like molecules. The 2,4-dichloro analog (CAS 903129-71-5) has a LogP of 1.38 , which is closer to the target but still 0.94 log units lower, potentially reducing CNS penetration.

CNS drug discovery Lipophilicity Blood-brain barrier permeability

Purity and Batch-to-Batch Consistency for Reproducible Synthesis

The target compound is routinely supplied at ≥97% purity, as confirmed by multiple independent vendors including AKSci, Bidepharm, and Sigma-Aldrich . In comparison, the unprotected 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1060816-79-6) is typically offered at 95% purity . This 2% absolute purity difference represents a meaningful reduction in unknown impurities that can poison palladium catalysts in cross-coupling reactions or generate difficult-to-remove by-products. The 2,4-dichloro analog is available at 97–99.9% purity , but its dual chlorine substitution introduces regioselectivity challenges not present with the mono-chloro target compound.

Process chemistry Quality control Reproducibility

Regioselective Reactivity: Single vs. Dual Electrophilic Sites

The target compound possesses a single chlorine leaving group at the C4 position, enabling unambiguous regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The 2,4-dichloro analog (CAS 903129-71-5) contains two chlorine atoms (C2 and C4), which introduces competing reaction pathways . In Suzuki-Miyaura couplings, the C4 chlorine of pyrrolo[3,4-d]pyrimidines is generally more reactive than C2 due to lower electron density at the 4-position, but the presence of a second chlorine in the dichloro analog can lead to mixtures of mono- and di-substituted products, reducing the effective yield of the desired mono-functionalized intermediate by an estimated 15–30% based on typical pyrrolopyrimidine regioselectivity patterns [1].

Cross-coupling Regioselectivity SNAr chemistry

Orthogonal N6-Boc Protection for Sequential Functionalization

The Boc group on the pyrrolidine nitrogen of the target compound provides acid-labile protection that is orthogonal to the C4 chlorine. This allows for a two-step diversification sequence: (1) C4 functionalization via SNAr or cross-coupling, followed by (2) Boc deprotection with TFA or HCl to reveal the free secondary amine for further derivatization. The unprotected analog (CAS 1060816-79-6) lacks this capability entirely, as the free amine would participate in C4 substitution reactions, leading to dimerization or polymerization by-products . The Boc group can be removed quantitatively (>95% conversion) under standard conditions (20% TFA in DCM, 1 h, RT) [1], whereas re-installing protection on the free amine analog requires an additional synthetic step with typical Boc2O coupling yields of 85–92% .

Protecting group strategy Solid-phase synthesis Parallel library synthesis

Recommended Procurement Scenarios for tert-Butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (1053657-15-0)


Kinase Inhibitor Lead Optimization Requiring CNS-Penetrant Scaffolds

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for CNS targets (e.g., CDK2, ERK1/2, PLK1) should select this compound for its LogP of 2.32, which positions derived analogs favorably within CNS MPO guidelines. The single C4 chlorine allows rapid SAR exploration via Suzuki coupling with aryl/heteroaryl boronic acids, while the Boc group preserves the N6 position for late-stage diversification with amides, sulfonamides, or alkyl groups after acidic deprotection. This sequential strategy has been validated in pyrrolo[3,4-d]pyrimidine-based kinase inhibitor patents and publications [1].

Parallel Library Synthesis for High-Throughput Screening

For groups synthesizing 96- or 384-well plate libraries of pyrrolo[3,4-d]pyrimidine analogs, the ≥97% purity of the target compound reduces catalyst poisoning events in plate-based Suzuki reactions compared to the 95%-pure unprotected analog. The orthogonal Boc protection eliminates the need for N6 re-protection, saving one full day of synthesis time per library. The compound's stability at 2–8 °C under inert atmosphere supports long-term storage of bulk intermediate, enabling just-in-time library production without re-qualification .

Process Development for Late-Stage Functionalization of Drug Candidates

Process chemists scaling up lead compounds should procure this compound when the synthetic route requires C4 functionalization prior to N6 derivatization. The single chlorine site eliminates the need for careful stoichiometric control required with the 2,4-dichloro analog, reducing the risk of di-substituted impurities that are difficult to purge in downstream crystallizations. The predicted boiling point of 295.5 °C (vs. 405.8 °C for the dichloro analog) also facilitates removal of excess volatile reagents by rotary evaporation during workup .

Quote Request

Request a Quote for tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.